molecular formula C18H21N7O2 B2762443 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1058204-60-6

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2762443
CAS No.: 1058204-60-6
M. Wt: 367.413
InChI Key: YBUVFUCSYFRIJY-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperazine-carboxamide scaffold, with a 2-ethoxyphenyl substituent at the carboxamide nitrogen. The triazolopyridazine moiety is a bicyclic heteroaromatic system known for its diverse pharmacological applications, including kinase inhibition, epigenetic modulation, and antimicrobial activity . The 2-ethoxyphenyl group introduces steric and electronic effects that may influence binding to biological targets, such as bromodomains or enzymes like Lin28 .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-2-27-15-6-4-3-5-14(15)20-18(26)24-11-9-23(10-12-24)17-8-7-16-21-19-13-25(16)22-17/h3-8,13H,2,9-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUVFUCSYFRIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research.

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity. This inhibition disrupts the normal functioning of the kinase, leading to changes in cellular processes such as growth and migration.

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration. The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis.

Result of Action

The result of the compound’s action is the inhibition of tumor growth and metastasis. By inhibiting the activity of c-Met kinase, the compound disrupts cellular processes essential for tumor growth and spread.

Biological Activity

The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S with a molecular weight of approximately 370.43 g/mol. The structural features include a triazolo-pyridazine moiety linked to a piperazine ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anti-tumor properties and enzyme inhibition.

Anti-Tumor Activity

Recent findings indicate that derivatives related to the triazolo-pyridazine structure exhibit significant anti-cancer properties. For example:

  • IC50 Values : In studies involving cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), compounds similar to the target compound showed IC50 values ranging from 0.15 µM to 2.85 µM, indicating potent anti-tumor activity .
Cell LineIC50 Value (µM)Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • α-Glucosidase Inhibition : It was found to be an effective inhibitor of α-glucosidase, which is relevant in managing diabetes by slowing carbohydrate absorption .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies have shown that treatment with triazolo-pyridazine derivatives leads to cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.

Case Studies and Research Findings

  • Study on Triazolo Derivatives : A study reported on a series of triazolo derivatives that demonstrated varying degrees of anti-tumor activity and enzyme inhibition capabilities. The most promising compounds were those with structural similarities to the target compound .
  • Molecular Docking Studies : Molecular docking simulations have indicated that the compound can effectively bind to target enzymes and receptors involved in tumor growth and metabolism, suggesting a rational basis for its design as an anti-cancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that triazolo derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and melanoma cancers. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways has been explored in several studies. Triazolo derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic roles in diseases characterized by chronic inflammation .
  • Antimicrobial Activity :
    • Compounds derived from triazolo-pyridazines have demonstrated antimicrobial effects against a range of pathogens. The structural features allow for interaction with bacterial enzymes, potentially inhibiting their growth .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the cytotoxic effects of various triazolo derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives exhibited enhanced cytotoxicity when used in combination with conventional chemotherapeutics like doxorubicin. The combination index method revealed synergistic effects, indicating that these compounds could improve treatment outcomes for resistant cancer types .

Case Study 2: Anti-inflammatory Mechanisms

In a study focusing on the anti-inflammatory potential of triazolo derivatives, researchers assessed the impact on cytokine production in human monocytic cells. The results showed that these compounds significantly reduced the levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory mechanism that could be harnessed for therapeutic applications in autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against breast cancer cell lines
Anti-inflammatoryReduced cytokine levels (TNF-alpha, IL-6)
AntimicrobialInhibition of bacterial growth

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeIC50 Value (µM)Reference
Triazolo derivative AAnticancer15
Triazolo derivative BAnti-inflammatory25
Triazolo derivative CAntimicrobial30

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Name/Structure Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance
Target Compound : 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide Likely C17H19N7O2* ~361.38* 2-ethoxyphenyl Potential bromodomain/Lin28 inhibition (inferred)
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxamide C16H16ClN7O 357.80 4-chlorophenyl Undisclosed activity
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C16H16N6O 308.34 3-methyltriazolo, N-methylacetamide Lin28 inhibition (IC50: ~80 µM)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C22H22N6O2 402.45 4-ethoxyphenyl, acetamide Undisclosed activity
3-Cyclobutyl-6-(4-isopropylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine C17H25N7 327.44 Cyclobutyl, isopropylpiperazine BRD4 bromodomain inhibition

*Estimated based on structural analogs.

Key Observations :

  • Substituent Effects : Replacement of the 2-ethoxyphenyl group with a 4-chlorophenyl (C16H16ClN7O) reduces molecular weight by ~3.6 Da and increases lipophilicity (Cl vs. OCH2CH3) .
  • Piperazine Modifications : Isopropylpiperazine in improves bromodomain binding affinity, suggesting that bulky substituents enhance target engagement.
Pharmacological Profiles
2.2.1. BRD4 Bromodomain Inhibition
  • Compound 27 (3-cyclobutyl-6-(4-isopropylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine) demonstrated potent BRD4 inhibition (IC50: <100 nM) due to its isopropylpiperazine group, which occupies the acetyl-lysine binding pocket .
2.2.2. Lin28 Inhibition
  • C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) inhibits Lin28 proteins, disrupting let-7 microRNA biogenesis (effective at 80 µM) .
  • Comparison : The target compound’s piperazine-carboxamide scaffold may offer superior pharmacokinetics over C1632’s acetamide, but this requires experimental validation.
2.2.3. Antimicrobial Activity
  • N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives showed moderate antimicrobial activity against E. coli and S. aureus (MIC: 25–50 µg/mL) .

Critical Analysis of Evidence

  • Diverse Applications : The [1,2,4]triazolo[4,3-b]pyridazine scaffold is validated in oncology (BRD4), epigenetics (Lin28), and infectious disease (antimicrobials), highlighting its versatility .
  • PAINs Liability : Derivatives like and were screened for pan-assay interference (PAINs) risks, suggesting that the target compound may require similar validation to exclude false-positive activity .
  • Knowledge Gaps: Exact binding data, ADMET properties, and in vivo efficacy for the target compound are absent in the evidence, necessitating further studies.

Q & A

Q. What are the optimal synthetic routes for 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolo-pyridazine core via cyclization of pyridazine precursors with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Piperazine ring alkylation using bis(2-chloroethyl)amine in sulfolane at 150°C to attach the piperazine moiety .
  • Step 3 : Carboxamide formation via coupling the piperazine intermediate with 2-ethoxyphenyl isocyanate or activated carbonyl derivatives, requiring catalysts like EDCI/HOBt in anhydrous DMF .
    Critical factors include solvent choice (e.g., dichloromethane for solubility), temperature control, and purification via chromatography or recrystallization .

Q. How is the structural integrity of this compound validated in academic research?

Key characterization methods include:

  • NMR Spectroscopy : Confirms the presence of the triazolo-pyridazine core (δ 8.5–9.0 ppm for aromatic protons) and piperazine carboxamide linkages (δ 3.0–4.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangements of the ethoxyphenyl and triazolo-pyridazine groups .

Q. What are the primary pharmacological targets of this compound?

The triazolo-pyridazine-piperazine scaffold is associated with kinase inhibition, particularly targeting:

  • Protein Kinases : Inhibition of p38 MAPK and TAK1 kinases due to structural mimicry of ATP-binding domains .
  • Receptor Interactions : The 2-ethoxyphenyl group may enhance selectivity for serotonin or dopamine receptors, though specific targets require validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the ethoxyphenyl group) affect bioactivity?

  • SAR Studies :
    • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve kinase binding affinity by enhancing electrophilic interactions with catalytic lysine residues .
    • Ethoxy vs. Methoxy Substituents : Ethoxy groups increase metabolic stability compared to methoxy, as shown in hepatic microsome assays .
    • Piperazine N-Substitution : N-Benzyl or N-methyl derivatives alter solubility and blood-brain barrier penetration .
  • Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by enzymatic assays (IC₅₀ determination) .

Q. How can researchers resolve contradictions in reported kinase inhibition data?

Discrepancies may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 1 μM vs. 10 μM) significantly impact IC₅₀ values .
  • Cellular Context : Off-target effects in cell-based vs. recombinant kinase assays (e.g., cytotoxicity masking true inhibition) .
  • Solution : Standardize assays using recombinant kinases at physiological ATP levels and validate with orthogonal methods (e.g., thermal shift assays) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Metabolic Stability : Introduce fluorine atoms on the phenyl ring or replace labile ethoxy groups with cyclopropyl ethers to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Formulate as hydrochloride salts or co-crystals with succinic acid .
  • PK/PD Modeling : Use in vitro hepatocyte clearance data and allometric scaling to predict human half-life .

Q. How can molecular docking guide mechanistic studies of this compound?

  • Protocol :
    • Generate 3D conformers of the compound using Gaussian02.
    • Dock into kinase ATP pockets (e.g., PDB: 4UB) with GOLD or Schrödinger .
    • Validate poses with molecular dynamics simulations (NAMD, 100 ns) to assess binding stability .
  • Outcome : Identify critical residues (e.g., hinge-region hydrogen bonds with pyridazine N-atoms) for mutagenesis studies .

Q. What are the challenges in scaling up synthesis for preclinical trials?

  • Key Issues :
    • Low Yields in Cyclization Steps : Optimize microwave-assisted synthesis (100–150°C, 30 min) to improve triazolo-pyridazine formation .
    • Purification Complexity : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) .
  • Quality Control : Implement in-process NMR and LC-MS monitoring to ensure ≥95% purity .

Q. How does the compound’s chemical stability impact formulation development?

  • Stability Under Stress :
    • Acidic Conditions : Degradation of the ethoxyphenyl carboxamide linkage at pH < 3 .
    • Oxidative Stress : Susceptibility of the triazolo ring to peroxide-mediated cleavage .
  • Mitigation : Use lyophilized formulations stored under nitrogen to prevent oxidation .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with optimized reaction conditions .
  • Analytical Tools : HPLC-DAD for purity assessment, ITC for binding thermodynamics .
  • Computational Models : QSAR datasets for predicting ADMET properties .

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